molecular formula C11H13N3 B1465141 [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine CAS No. 1178272-15-5

[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine

Cat. No. B1465141
M. Wt: 187.24 g/mol
InChI Key: FFHNYBIVNRFWJO-UHFFFAOYSA-N
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Description

“[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine” is a chemical compound with a molecular weight of 187.24 . It is also known as “(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine” and is typically stored at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine”, can be achieved through various strategies . One common method involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane .


Molecular Structure Analysis

The molecular structure of “[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine” consists of a pyrazole ring attached to a phenyl ring via a methanamine group . The InChI code for this compound is "1S/C11H13N3/c1-14-8-10(7-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3" .

Scientific Research Applications

Ambient-Temperature Synthesis

A novel synthesis method for related compounds, specifically involving pyrazolyl and pyridinyl groups, was developed at ambient temperatures. This approach utilizes condensation reactions between specific amines and aldehydes in methanol, highlighting an efficient synthesis route with high yields and straightforward procedures. Such methods are significant for the development of chemical entities with potential pharmacological applications (Becerra, Cobo, & Castillo, 2021).

Alzheimer's Disease Treatment

Derivatives of pyrazole have been synthesized and tested for their ability to inhibit acetylcholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's disease. Certain derivatives showed potent inhibitory activity, suggesting a potential for therapeutic application in treating neurodegenerative diseases (Kumar et al., 2013).

Coordination Chemistry and Polymerization

Research into pyrazolylmethanamine derivatives has extended into coordination chemistry, producing novel cobalt(II) complexes. These studies reveal how variations in the substitution group affect complex geometry and polymerization activities, offering insights into material science and catalysis (Choi et al., 2015).

Antimicrobial Activity

Compounds incorporating the pyrazole moiety have been evaluated for their antimicrobial properties. Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis of 3-phenyl-1H-pyrazole derivatives has been optimized, producing compounds that serve as intermediates for biologically active molecules. This research underlines the importance of pyrazole derivatives in medicinal chemistry, especially in cancer therapy (Liu, Xu, & Xiong, 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives, including “[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further, particularly in the field of medicinal chemistry where pyrazole derivatives are known to exhibit various biological activities .

properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-8-10(7-13-14)11-5-3-2-4-9(11)6-12/h2-5,7-8H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHNYBIVNRFWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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